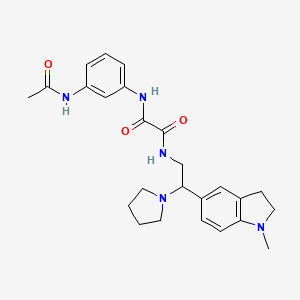

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a structurally complex oxalamide derivative characterized by a dual-substituted aromatic and heterocyclic framework. The compound features a 3-acetamidophenyl group linked via an oxalamide bridge to a substituted ethyl chain containing 1-methylindolin-5-yl and pyrrolidin-1-yl moieties.

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-17(31)27-20-6-5-7-21(15-20)28-25(33)24(32)26-16-23(30-11-3-4-12-30)18-8-9-22-19(14-18)10-13-29(22)2/h5-9,14-15,23H,3-4,10-13,16H2,1-2H3,(H,26,32)(H,27,31)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNMCYJMZPHYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-acetamidophenyl and 1-methylindolin-5-yl intermediates, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include acetic anhydride, indole derivatives, and pyrrolidine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide exhibit a range of biological activities, including:

- Antioxidant Activity : Oxalamides have been shown to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Pharmacological Effects : The compound may interact with various biological targets, including receptors and enzymes, potentially influencing pathways related to neuroprotection and anti-inflammatory responses.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in the treatment of:

- Neurodegenerative Diseases : Due to its antioxidant properties, it may help protect neuronal cells from oxidative damage.

- Cancer Therapy : Compounds with similar structures have been explored for their ability to inhibit tumor growth and metastasis.

Material Science

The unique chemical properties of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide could also lead to applications in material science, particularly in developing new polymers or composites with enhanced mechanical and thermal properties.

Case Study 1: Antioxidant Properties

In a study examining the antioxidant activity of various oxalamide derivatives, N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide demonstrated significant scavenging activity against free radicals. The study utilized electron paramagnetic resonance (EPR) spectroscopy to quantify the radical-scavenging capacity, indicating its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of oxalamide derivatives in models of neurodegeneration. The results suggested that N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide could inhibit apoptosis in neuronal cells exposed to oxidative stress, highlighting its therapeutic potential for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Flavoring Agents: Regulatory-Approved Oxalamides

Several oxalamide-based flavoring agents share structural homology with the target compound. For example:

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Approved globally (FEMA 4233, CAS 745047-53-4) as a savory flavor enhancer, S336 replaces monosodium glutamate (MSG) in sauces, snacks, and processed foods. Unlike the target compound, S336 lacks the indolinyl-pyrrolidinyl substitution and instead incorporates pyridine and dimethoxybenzyl groups, which enhance its solubility and flavor potency .

- 16.099) shares the oxalamide core but differs in substituents.

Structural Comparison Table

| Compound Name | Key Substituents | Regulatory Status | NOEL (mg/kg/day) | Metabolic Pathway |

|---|---|---|---|---|

| Target Compound | 3-Acetamidophenyl, 1-methylindolin-5-yl | Not reported | Not available | Likely oxidation and conjugation |

| S336 (FEMA 4233) | 2,4-Dimethoxybenzyl, pyridin-2-yl | Approved globally | 100 | Hydrolysis, glucuronidation |

| N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-yl) | 2,3-Dimethoxybenzyl, pyridin-2-yl | FAO/WHO-reviewed | 100 | Hepatic oxidation |

Pharmacologically Active Oxalamides

- BNM-III-170: A CD4-mimetic compound (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide) designed for HIV vaccine enhancement. While structurally distinct, it shares the oxalamide linker and demonstrates how substituent rigidity (e.g., fluorophenyl, guanidine) dictates receptor binding .

Metabolic and Toxicological Insights

Metabolic Pathways

- Hydrolysis : Unlike S336 and related flavoring agents, which undergo ester or amide hydrolysis in pancreatic juice or liver homogenates, the target compound’s acetamido group may resist hydrolysis, leading to alternative pathways like aromatic oxidation or glucuronidation .

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula and weight:

- Molecular Formula : C25H31N5O3

- Molecular Weight : 449.5 g/mol

The presence of the oxalamide functional group in its structure is significant as it is known to influence various biological activities.

The biological activity of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is primarily attributed to its interactions with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially modulating metabolic processes.

- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that affect cell behavior.

- Gene Expression Modulation : The compound may influence gene expression related to various cellular functions, including proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Investigated for its potential to inhibit cancer cell proliferation. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation in various biological models. |

| Neuroprotective | Shows promise in protecting neural cells from damage in experimental settings. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the compound's effect on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties .

- Anti-inflammatory Effects : Research demonstrated that N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

- Neuroprotective Properties : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its role as a neuroprotective agent .

Synthesis and Applications

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves multiple steps starting from readily available precursors. The synthetic route typically includes:

- Acylation of aniline to form the acetamidophenyl intermediate.

- Fischer indole synthesis followed by methylation to obtain the indolinyl component.

- Formation of the pyrrolidinyl group through appropriate chemical reactions.

This compound has applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.

- Biochemical Research : Used as a probe for studying specific enzyme activities and signaling pathways.

Q & A

Q. Q1. What are the key structural features of this oxalamide compound that influence its reactivity and biological activity?

Methodological Answer: The compound’s structure includes:

- A 3-acetamidophenyl group , which enhances hydrogen-bonding interactions with biological targets due to the acetamide moiety.

- A 1-methylindolin-5-yl group , contributing to π-π stacking and hydrophobic interactions.

- A pyrrolidin-1-yl ethyl group , which introduces conformational flexibility and modulates solubility.

These groups collectively influence binding affinity and metabolic stability. Structural elucidation via X-ray crystallography or NMR spectroscopy is critical to confirm spatial arrangements and intermolecular interactions .

Q. Q2. What synthetic methodologies are recommended for efficient preparation of this compound?

Methodological Answer: A multi-step approach is typically employed:

Activation of oxalyl chloride to form reactive intermediates.

Stepwise coupling of the 3-acetamidophenylamine and pyrrolidine-containing indoline derivatives under controlled pH (6–7) and low-temperature conditions (0–5°C).

Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Key reagents include N,N-diisopropylethylamine (DIPEA) for pH control and HATU as a coupling agent. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Q3. What analytical techniques are critical for confirming the compound’s purity and structure?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) to verify molecular weight and formula.

- NMR spectroscopy (1H, 13C, and 2D-COSY) to resolve stereochemistry and confirm functional groups.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for bioassays).

For conformational analysis, molecular dynamics simulations can predict binding modes prior to experimental validation .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction conditions to address low yields during synthesis?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature control : Slow addition of reagents at 0°C minimizes undesired byproducts.

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency.

Use design of experiments (DoE) to systematically vary parameters (pH, temperature, solvent) and identify optimal conditions .

Q. Q5. How should discrepancies in reported bioactivity data for oxalamide analogs be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ values) may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Structural impurities : Re-evaluate compound purity via LC-MS.

- Target specificity : Perform selectivity profiling against off-target receptors using radioligand binding assays.

Cross-validate findings with molecular docking (e.g., AutoDock Vina) to predict binding poses and corroborate experimental data .

Q. Q6. What in silico strategies predict metabolic stability and toxicity of this compound?

Methodological Answer:

- ADMET prediction tools (e.g., SwissADME, ProTox-II) assess metabolic pathways and hepatotoxicity risks.

- CYP450 inhibition assays : Use human liver microsomes to identify major metabolizing enzymes.

- Molecular dynamics simulations evaluate stability in biological membranes.

For preclinical validation, combine in vitro metabolic assays (e.g., microsomal stability tests) with in vivo pharmacokinetic studies in rodent models .

Q. Q7. How can researchers analyze the compound’s interaction with protein targets at the atomic level?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

For transient interactions, cryo-electron microscopy (cryo-EM) provides sub-nanometer resolution of complex assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.